molecular formula C12H13NO2 B082183 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one CAS No. 15057-43-9

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one

Cat. No.: B082183
CAS No.: 15057-43-9
M. Wt: 203.24 g/mol
InChI Key: YZNHGFBTNUJVQD-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel biologically active molecules. Its pyridinone core is a recognized privileged scaffold in drug discovery, serving as a versatile bioisostere for amides and pyridine rings, and is known for its ability to act as both a hydrogen bond donor and acceptor, which is crucial for target engagement . This compound is a key intermediate in developing potential therapeutic agents, with research applications focusing on antimicrobial and anticancer activities. Studies have employed this specific benzyl-hydroxy dihydropyridinone derivative as a direct precursor in synthesizing 2-pyridone-3-carboxylic acid analogs, which have demonstrated excellent activity against Gram-positive bacteria like Staphylococcus aureus by inhibiting DNA gyrase, a validated antibacterial target . Furthermore, the pyridinone scaffold is extensively explored in designing kinase inhibitors, as it can form critical hydrogen-bonding interactions with the hinge region of various kinases, such as Met kinase and Bruton’s tyrosine kinase (BTK), making it a significant structure in oncology research . Researchers value this compound for its role in fragment-based drug design and its contribution to advancing programs in neurological and inflammatory disorders, leveraging its physicochemical properties to optimize pharmacokinetic profiles .

Properties

IUPAC Name

1-benzyl-5-hydroxy-2,6-dihydropyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-6,14H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNHGFBTNUJVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512558
Record name 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15057-43-9
Record name 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

O-Substitution with Triazinyl and Alkyl Groups

The hydroxy group at position 6 of the pyridazinone ring undergoes nucleophilic substitution with reagents such as 1,3,5-triazinyl-trimethylammonium chloride or alkyl halides. For instance, treatment of compound 1 with 4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl chloride in acetone yields 6-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-benzylpyridazin-3(2H)-one (2a ) with an 85% yield. Similarly, alkylation with chloroacetamide in dimethylformamide (DMF) produces 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide (3a ) at 42% yield.

Hydrazide Formation and Cyclization

Reaction of ester derivatives (e.g., 3b ) with hydrazine hydrate generates hydrazides (4 ), which are pivotal intermediates for further functionalization. For example, 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide (4 ) is obtained in 83% yield and serves as a precursor for azides and heterocyclic compounds. Subsequent treatment with sodium nitrite in acetic acid yields acetyl azides (6 ), which undergo cyclization to form 1,3,4-oxadiazole derivatives.

Heterocyclization and Thiadiazole Synthesis

The reaction of hydrazides with potassium thiocyanate or carbon disulfide (CS₂/KOH) introduces sulfur-containing moieties. For instance, 2-{[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]methyl}hydrazine-1-carbothioamide is formed, which upon acid hydrolysis yields 2-benzyl-6-[(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy]pyridazin-3(2H)-one (12 ) with an 87% yield. These derivatives exhibit enhanced biological activity due to the thiadiazole ring’s electron-withdrawing properties.

Alternative Routes from Dihydropyridine Intermediates

Patent CN111170992B describes a related strategy for synthesizing 5,6-dihydropyridin-2(1H)-one derivatives using piperidine-2-one and morpholine. Although the target compound differs, the methodology highlights the use of cost-effective reagents (e.g., cuprous bromide-triphenylphosphine catalyst) and green chemistry principles, such as reduced wastewater generation. This approach could be adapted for 1-benzyl-5-hydroxy derivatives by modifying starting materials.

Characterization and Analytical Data

The structural elucidation of this compound and its derivatives relies on advanced spectroscopic techniques:

Parameter Value/Observation Source
Melting Point (°C)184–186 (for 2a )
IR ν (C=O)1663 cm⁻¹
¹H NMR (NCH₂)δ 5.04–5.06 ppm (singlet)
Yield (%)42–93 (varies by substituent)

Mechanistic Insights and Optimization

The tautomeric equilibrium between oxo and hydroxy forms of the pyridazinone ring influences reactivity. Substitution preferentially occurs at the oxygen atom in the hydroxy tautomer, as evidenced by the absence of dual carbonyl peaks in IR spectra. Solvent choice (e.g., DMF for alkylation) and temperature (65–70°C for cyclization) critically impact reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyridinone.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyl group in 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one increases polarity compared to alkyl-substituted analogs (e.g., 1-Ethyl-5-methyl), which may improve aqueous solubility but reduce membrane permeability .

Synthetic Efficiency: Compound 10’s 90% yield via BH₃·THF reduction highlights the efficiency of borane-based methods for pyridinone derivatives . If applicable to the target compound, this approach could streamline synthesis. Transition metal-free cascades (e.g., t-BuOK-mediated reactions for isoquinolinones) offer cost and safety advantages over metal-catalyzed protocols .

Discontinuation Trends :

  • The discontinuation of 1-Ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one may reflect challenges in scalability, stability, or efficacy, underscoring the importance of substituent selection in drug development.

Biological Activity

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C12H13NOC_{12}H_{13}NO and features a dihydropyridine core with a hydroxyl group and a benzyl substituent. Its structure is critical for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In particular, it has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Key Findings:

  • Cytotoxicity: The compound showed cytotoxic effects with IC50 values ranging from 28.3 µM to 71.07 µM in different assays .
  • Mechanism of Action: The anticancer mechanism involves the induction of apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on various enzymes:

  • h-TNAP Inhibition: It displayed potent inhibitory activity against human tissue non-specific alkaline phosphatase (h-TNAP), with an IC50 value of 0.49 µM, significantly outperforming standard inhibitors like levamisole .
CompoundIC50 (µM)Reference
This compound0.49
Levamisole22.65

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against several bacterial and fungal strains. These findings suggest potential applications in treating infections .

Case Studies

  • Study on Cytotoxicity: A study involving the treatment of HeLa cells with varying concentrations of this compound revealed dose-dependent cytotoxic effects. Fluorescence microscopy using propidium iodide staining indicated significant apoptosis in treated cells .
  • Enzyme Interaction Studies: Molecular docking studies indicated that the binding interactions between the compound and h-TNAP are primarily due to π−π stacking interactions with aromatic residues in the enzyme's active site .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one, and how can multi-step yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols starting from biomass-derived precursors. For example, describes a 5-step synthesis from furfural (derived from rice straw) with an overall yield of 54%. Key steps include protecting group strategies (e.g., tosyl groups) and recrystallization to enhance purity. To optimize yields, researchers should monitor reaction intermediates using HPLC and adjust stoichiometry, solvent polarity, and temperature at each step. Silica gel pretreatment with triethylamine can mitigate enantiomeric excess (ee) loss during chromatography .

Q. How can the stereochemistry and absolute configuration of this compound be confirmed?

  • Methodological Answer : Single-crystal X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated in and . For dynamic systems, chiral HPLC with comparison to literature optical rotations ([α]D) is essential. For example, discrepancies in optical rotation values (e.g., +123° vs. −145° in ) can be resolved by cross-validating HPLC retention times with X-ray data to rule out minor enantiomer contamination .

Q. What analytical methods are recommended for assessing purity and residual solvents?

  • Methodological Answer : Residual solvents should be analyzed via GC-MS or pharmacopeial methods, as outlined in . For purity, reverse-phase HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5) is effective. Assays using NMR (e.g., ¹H/¹³C) and HRMS (as in ) provide complementary structural validation .

Advanced Research Questions

Q. How can solvent-dependent reaction pathways be exploited to control product selectivity in dihydropyridinone synthesis?

  • Methodological Answer : highlights solvent-dependent cascade reactions. For example, using THF with t-BuOK promotes isoquinolinone formation, while polar aprotic solvents favor dihydroisobenzoquinoline derivatives. Researchers should screen solvents (e.g., DMF, toluene) and monitor kinetics via in-situ IR or LC-MS to identify optimal conditions. Temperature (e.g., 60–100°C) and catalyst loading (0.5–5 mol%) further modulate selectivity .

Q. What strategies resolve contradictions in optical rotation data for chiral intermediates?

  • Methodological Answer : Contradictions (e.g., opposing [α]D values in ) require mechanistic and analytical triangulation:

  • Step 1 : Verify synthetic steps for unintended racemization (e.g., acidic/basic conditions degrading chiral centers).
  • Step 2 : Use X-ray crystallography to confirm absolute configuration of a single crystal.
  • Step 3 : Compare HPLC elution profiles with enantiopure standards.
    Silica gel pretreatment with amines (e.g., triethylamine) reduces acid-mediated ee loss during purification .

Q. How do transition metal-free methodologies compare to metal-catalyzed approaches in dihydropyridinone synthesis?

  • Methodological Answer : Transition metal-free methods ( ) avoid costly catalysts (e.g., Rh, Ru) and simplify purification. For example, t-BuOK-mediated cyclization achieves 78% yield for isoquinolinones, comparable to metal-catalyzed routes. However, metal-free methods may require higher temperatures (80°C vs. 25°C for Au-catalyzed reactions in ). Researchers should balance efficiency, scalability, and functional group tolerance when selecting protocols .

Q. What are the challenges in purifying acid/base-sensitive intermediates, and how can they be mitigated?

  • Methodological Answer : Acidic α-hydrogens (e.g., in ’s intermediates) render compounds prone to degradation during chromatography. Mitigation strategies include:

  • Neutral pH : Use silica gel pre-treated with 1% triethylamine.
  • Low-Temperature Workup : Conduct extractions and solvent removal at ≤20°C.
  • Alternative Purification : Employ recrystallization (e.g., Et2O/hexane) or size-exclusion chromatography .

Q. How can mechanistic studies elucidate the role of reversible alkenylnickel isomerization in dihydropyridinone cyclization?

  • Methodological Answer : As noted in , chiral nickel complexes enable desymmetrizing arylative cyclizations. Researchers can:

  • Probe Isomerization : Use deuterium labeling or ¹³C NMR to track E/Z isomerization.
  • Kinetic Studies : Vary catalyst loading and monitor reaction progress via GC-MS.
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) clarify transition states .

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